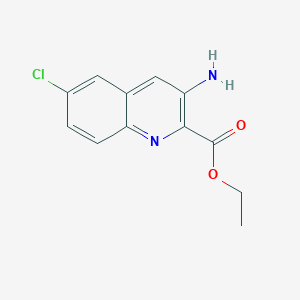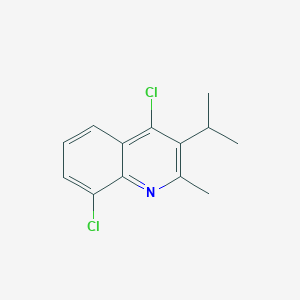![molecular formula C14H10N2O3 B11862041 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one CAS No. 88091-85-4](/img/structure/B11862041.png)
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone is a complex organic compound with the molecular formula C14H10N2O3. It is characterized by the presence of a nitro group attached to an indeno-pyridine structure, making it a unique and interesting molecule for various scientific studies .
Vorbereitungsmethoden
The synthesis of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of indeno[2,1-b]pyridine followed by acetylation to introduce the ethanone group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone involves its interaction with various molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone can be compared with other nitro-substituted indeno-pyridine derivatives. Similar compounds include:
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)methanol: Differing by the presence of a hydroxyl group instead of an ethanone group.
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)propane: Differing by the presence of a propane group instead of an ethanone group. The uniqueness of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88091-85-4 |
|---|---|
Molekularformel |
C14H10N2O3 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
1-(7-nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone |
InChI |
InChI=1S/C14H10N2O3/c1-8(17)13-12-7-9(16(18)19)4-5-10(12)11-3-2-6-15-14(11)13/h2-7,15H,1H3 |
InChI-Schlüssel |
UJQKAUHNIBJUMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=CC=CN2)C3=C1C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




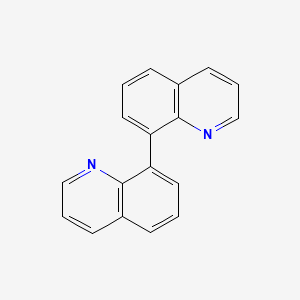
![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)
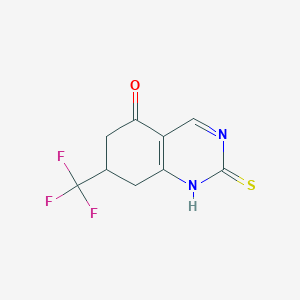
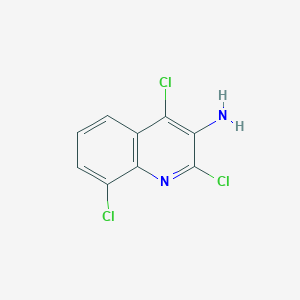
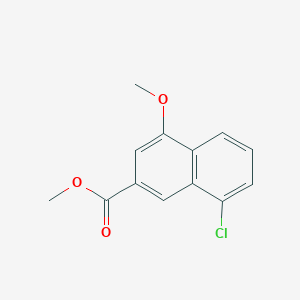
![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)
